molecular formula C15H18O2 B3831499 2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

Cat. No. B3831499
M. Wt: 230.30 g/mol
InChI Key: RAXFORATYIEYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one, also known as DTTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTP belongs to the class of spirooxindoles, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Scientific Research Applications

2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, this compound has been shown to have potent anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been reported to have antiviral activity against herpes simplex virus type 1 and type 2.

Mechanism of Action

The mechanism of action of 2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, this compound has been shown to suppress tumor growth in vivo by inhibiting angiogenesis and inducing autophagy. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to have antiviral activity by inhibiting viral DNA replication.

Advantages and Limitations for Lab Experiments

2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Moreover, this compound has been reported to exhibit potent biological activities at low concentrations, which makes it a suitable candidate for further investigation. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for research on 2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its interactions with various signaling pathways. Secondly, the pharmacokinetics and toxicity profile of this compound need to be investigated in more detail to assess its suitability as a potential therapeutic agent. Thirdly, the efficacy of this compound in combination with other drugs or therapies needs to be evaluated. Fourthly, the development of novel synthesis methods for this compound may improve its bioavailability and pharmacokinetics. Finally, the potential applications of this compound in other fields, such as agriculture and material science, need to be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

2',2'-dimethylspiro[3H-indene-2,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-14(2)10-15(7-8-17-14)9-11-5-3-4-6-12(11)13(15)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXFORATYIEYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCO1)CC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Reactant of Route 2
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Reactant of Route 3
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Reactant of Route 4
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Reactant of Route 5
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Reactant of Route 6
2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

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